Mosloflavon
Overview
Description
Scientific Research Applications
Application in Metabolomics, Vitamins, Nutraceuticals, and Natural Products Research:
- Field: Biochemistry and Pharmacology .
- Summary of Application: Mosloflavon is a natural product derived from plant sources that finds application in compound screening libraries, metabolomics, phytochemical, and pharmaceutical research .
- Methods of Application: While the specific experimental procedures vary depending on the research context, Mosloflavon is typically used in its solid form and stored at -20°C .
Application in Anti-EV71 Activity Research:
- Field: Virology .
- Summary of Application: Mosloflavon exhibits potent anti-EV71 activity by reducing visible cytopathic effects and suppressing virus replication during the initial infection phase .
- Methods of Application: It hinders the expression of the viral VP2 protein, thereby impeding viral capsid protein synthesis .
- Results or Outcomes: The specific outcomes can vary, but the application of Mosloflavon has been shown to effectively suppress EV71 virus replication .
Application in Anti-Inflammatory Research:
- Field: Immunology .
- Summary of Application: Mosloflavon demonstrates significant anti-inflammatory potential .
- Methods of Application: It inhibits the production of TNF-α and IL-1β, with IC50 values of 16.4 μM and 6.4 μM, respectively .
- Results or Outcomes: It shows a dose-dependent reduction in TNF-α, IL-1β, and iNOS levels in the supernatant of the mouse macrophage cell line J774A .
Safety And Hazards
Mosloflavon should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and ensure adequate ventilation when handling Mosloflavon . In case of accidental ingestion or contact, immediate medical attention is advised .
Future Directions
While Mosloflavon has shown promising results in inhibiting VP2 virus replication and protein expression, more research is needed to fully understand its mechanism of action and potential therapeutic applications . It could be a promising biocide, capable of inhibiting P. aeruginosa virulence and biofilm formation .
properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVAITYPYQQYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224789 | |
Record name | Mosloflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mosloflavone | |
CAS RN |
740-33-0 | |
Record name | Mosloflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mosloflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOSLOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.